molecular formula C14H14BrNO3 B1383995 Tert-butyl 7-bromo-3-formylindole-1-carboxylate CAS No. 1244546-30-2

Tert-butyl 7-bromo-3-formylindole-1-carboxylate

Cat. No. B1383995
M. Wt: 324.17 g/mol
InChI Key: COXAATJKONNEHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection, and olefination .


Molecular Structure Analysis

The molecular structure of Tert-butyl 7-bromo-3-formylindole-1-carboxylate can be obtained from databases like PubChem . It’s important to note that the structure is based on the molecular formula and does not provide information about the 3D conformation or the exact spatial arrangement of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 7-bromo-3-formylindole-1-carboxylate can be obtained from databases like PubChem . It has a molecular weight of 324.17 g/mol.

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 7-bromo-3-formylindole-1-carboxylate and its derivatives are pivotal in synthetic chemistry, particularly in the synthesis of various compounds. For example, tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, a related compound, has been used in the synthesis of CDK9 inhibitors and Ibrutinib, highlighting its role in creating key intermediates for anti-tumor drugs (Hu, Zhao, Zou, Yang, & Zheng, 2019). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate in small molecule anticancer drugs, demonstrating the wide application of tert-butyl indole derivatives in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

Bromination and Chemical Reactions

The bromination of tert-butyl indoles, such as in the study of the bromination of 3-tert-butylindoles with N-Bromosuccinimide, reveals the chemical behavior of these compounds under different conditions, which is crucial for developing synthetic methodologies (Hino, Tonozuka, Ishii, & Nakagawa, 1977).

Structural and Stability Studies

The investigation into the structure and stability of tert-butyl indole derivatives is significant in understanding their properties and potential applications. For instance, the study on the synthesis, characterization, and thermal analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provides insights into the structural aspects of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Applications in Antibacterial Agents

Tert-butyl indole derivatives also show potential in the development of antibacterial agents. The synthesis of fluoronaphthyridines and quinolones, involving 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, demonstrates this application in creating compounds with significant antibacterial activities (Bouzard, Di Cesare, Essiz, Jacquet, Kiechel, Remuzon, Weber, Oki, & Masuyoshi, 1989).

properties

IUPAC Name

tert-butyl 7-bromo-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXAATJKONNEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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